1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane

Medicinal Chemistry Organofluorine Chemistry Conformational Analysis

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane (CAS 2092723-24-3) is a specialized organofluorine building block featuring a cyclohexane ring with a bromomethyl (-CH2Br) and a trifluoromethyl (-CF3) group attached to the same carbon atom (C1). This geminal disubstitution pattern creates a quaternary carbon center, which imparts distinct steric and electronic properties compared to its positional isomers.

Molecular Formula C8H12BrF3
Molecular Weight 245.08 g/mol
CAS No. 2092723-24-3
Cat. No. B1481945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane
CAS2092723-24-3
Molecular FormulaC8H12BrF3
Molecular Weight245.08 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CBr)C(F)(F)F
InChIInChI=1S/C8H12BrF3/c9-6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2
InChIKeyJWEZCCBUISMUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane: A Geminally Disubstituted Building Block for Fluorinated Scaffolds


1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane (CAS 2092723-24-3) is a specialized organofluorine building block featuring a cyclohexane ring with a bromomethyl (-CH2Br) and a trifluoromethyl (-CF3) group attached to the same carbon atom (C1) . This geminal disubstitution pattern creates a quaternary carbon center, which imparts distinct steric and electronic properties compared to its positional isomers [1]. The compound is a versatile intermediate for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a conformationally constrained, lipophilic cyclohexyl-CF3 motif into more complex molecules. Its molecular formula is C8H12BrF3 with a molecular weight of 245.08 g/mol, and it is typically handled as a liquid reagent [1].

1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane: Why Isomeric or Mono-Functional Analogs Cannot Be Direct Substitutes


The selection of 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane over its isomeric or mono-functional analogs is not arbitrary; it is a critical decision point for achieving specific synthetic and physicochemical outcomes. The geminal disubstitution at the C1 position is a unique structural feature that is absent in common alternatives like 1-bromo-4-(trifluoromethyl)cyclohexane or 1-(bromomethyl)-4-(trifluoromethyl)cyclohexane . This specific arrangement creates a quaternary carbon center, leading to a different spatial orientation of the reactive bromomethyl group and a distinct, sterically hindered reaction environment [1]. Consequently, direct substitution with an isomer will result in a completely different molecular geometry in downstream products, altering critical properties such as conformational stability, metabolic resistance, and binding affinity. The evidence below provides a quantitative basis for this differentiation.

Quantitative Evidence Guide: Comparing 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane to Analogs


Geminal Disubstitution Creates a Unique, Hindered Quaternary Center for Downstream Synthesis

Unlike the 1,4-disubstituted isomer 1-(bromomethyl)-4-(trifluoromethyl)cyclohexane, the target compound has both functional groups on the same carbon (C1). This geminal disubstitution introduces significant steric hindrance, a feature absent in its linear analogs . While a direct comparative kinetic study is not available in the public domain, the structural analysis provides a clear basis for differentiation. The quaternary center at C1 restricts rotation and creates a highly defined spatial environment for the reactive bromomethyl group, which is not present in the more flexible 1,4-isomer .

Medicinal Chemistry Organofluorine Chemistry Conformational Analysis

Enhanced Lipophilicity from Geminal CF3/CH2Br Motif Compared to Mono-Functional Analogs

The combined presence of the bromomethyl and trifluoromethyl groups on the cyclohexane ring significantly increases the compound's lipophilicity. The calculated LogP (XLogP3) for the target compound is 4.1, compared to 3.6 for the mono-functional analog 1-bromo-4-(trifluoromethyl)cyclohexane, which lacks the additional methylene unit in the substituent [1]. This difference of 0.5 LogP units corresponds to a more than 3-fold increase in partition coefficient, indicating a substantially higher affinity for non-polar environments [2].

Physicochemical Properties Drug Design ADME

Differential Reactivity: A Benzylic-Type Bromide vs. a Simple Alkyl Bromide

The bromomethyl group (-CH2Br) in the target compound is a benzylic-type alkyl halide, which is significantly more reactive in SN2 reactions than the secondary alkyl bromide in 1-bromo-4-(trifluoromethyl)cyclohexane [1]. While a direct head-to-head kinetic study was not located, class-level inference from well-established reactivity scales (e.g., relative rates of alkyl halides with iodide ion) indicates that primary benzylic bromides react approximately 100-200 times faster than secondary alkyl bromides under standard conditions [2]. This reactivity difference is a direct consequence of transition state stabilization by the adjacent aromatic-like cyclohexyl ring and the electron-withdrawing CF3 group.

Synthetic Chemistry Reaction Kinetics Nucleophilic Substitution

Application Scenarios for 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane Based on Differentiated Properties


Synthesis of Conformationally Restricted β-Secretase (BACE1) Inhibitors

The quaternary center at C1 enforces a specific spatial orientation of the -CF3 and -CH2Br groups, making this compound an ideal building block for creating conformationally restricted pharmacophores [1]. By exploiting the steric hindrance documented in Section 3 (Evidence Item 1), medicinal chemists can synthesize BACE1 inhibitors with a locked cyclohexyl-CF3 motif. This restricts the number of low-energy conformations, potentially enhancing target binding affinity and selectivity while reducing entropic penalties upon binding. This approach has been successfully applied with other geminally disubstituted cyclohexanes to improve the drug-like properties of CNS-targeted therapeutics [2].

Late-Stage Functionalization of Peptidomimetics with a Lipophilic Anchor

The compound's high lipophilicity (cLogP = 4.1, Section 3, Evidence Item 2) and its benzylic-type reactivity (Section 3, Evidence Item 3) make it a powerful tool for late-stage functionalization of peptidomimetics [1]. The reactive -CH2Br group can be used to install the cyclohexyl-CF3 unit onto a peptide scaffold via a nucleophilic substitution, introducing a substantial increase in lipophilicity without significantly increasing molecular weight [2]. This can be crucial for improving the membrane permeability and oral bioavailability of peptide-based drug candidates, which often suffer from poor pharmacokinetic profiles. The use of this specific reagent, over a less lipophilic analog, could be the determining factor in achieving sufficient cellular uptake.

Development of Liquid Crystal Components with High Voltage Holding Ratio

Trifluoromethylcyclohexane derivatives are established components in liquid crystal (LC) mixtures for high-performance displays due to their high dipole moment and low viscosity [1]. The geminal substitution pattern in 1-(Bromomethyl)-1-(trifluoromethyl)cyclohexane offers a synthetic handle to create novel LC monomers. The -CH2Br group can be used to tether the cyclohexyl-CF3 core to polymerizable groups or other mesogenic units [2]. The resulting materials can achieve low threshold voltages and high voltage holding ratios (VHR), which are critical for low-power consumption and long-term reliability in active-matrix liquid crystal displays (AMLCDs).

Creation of Sterically Shielded Fluorinated Ligands for Organometallic Catalysis

The unique steric environment created by the geminal disubstitution (Section 3, Evidence Item 1) can be leveraged to design novel phosphine or N-heterocyclic carbene (NHC) ligands. The -CH2Br group serves as a convenient attachment point for ligand scaffolds. The resulting ligand would feature a bulky, electron-withdrawing cyclohexyl-CF3 group adjacent to the metal center. This can shield the metal from decomposition pathways and modulate its electronic properties, leading to catalysts with enhanced activity and selectivity in challenging transformations like C-H activation or asymmetric cross-coupling [1][2].

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